molecular formula C14H15N3O3 B12186320 4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide

4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide

Cat. No.: B12186320
M. Wt: 273.29 g/mol
InChI Key: RPKIXEAZEGTOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a benzamide group linked to an oxazole ring through an acetylamino linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Reduced oxazole derivatives or acetyl groups.

    Substitution: Substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of 4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acetylamino linkage and benzamide moiety differentiate it from other oxazole derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

4-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]benzamide

InChI

InChI=1S/C14H15N3O3/c1-8-12(9(2)20-17-8)7-13(18)16-11-5-3-10(4-6-11)14(15)19/h3-6H,7H2,1-2H3,(H2,15,19)(H,16,18)

InChI Key

RPKIXEAZEGTOIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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